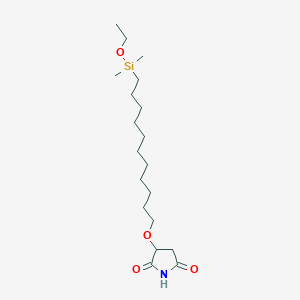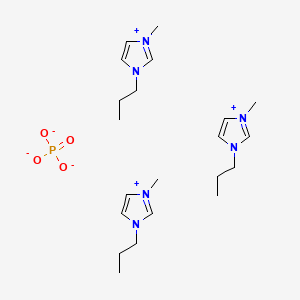![molecular formula C34H14F12O6 B6313912 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl CAS No. 138954-71-9](/img/structure/B6313912.png)
4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is a chemical compound with the empirical formula C19H6F6O6 and a molecular weight of 444.24 g/mol . It is also known by other names such as 2,2-Bis(3,4-dicarboxyphenyl)-1,1,1,3,3,3-hexafluoropropane . This compound is notable for its use in the synthesis of polyimides, which are high-performance polymers with excellent thermal stability and mechanical properties .
Métodos De Preparación
The synthesis of 4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl typically involves the reaction of hexafluoroisopropylidene bisphenol with phthalic anhydride under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous processing techniques to optimize efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis
Propiedades
IUPAC Name |
4-[2-[4-[4-[2-(1,3-dioxo-2-benzofuran-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H14F12O6/c35-31(36,37)29(32(38,39)40,21-5-1-3-19-23(21)27(49)51-25(19)47)17-11-7-15(8-12-17)16-9-13-18(14-10-16)30(33(41,42)43,34(44,45)46)22-6-2-4-20-24(22)28(50)52-26(20)48/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYDDFCPRTZPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(C3=CC=C(C=C3)C4=CC=C(C=C4)C(C5=CC=CC6=C5C(=O)OC6=O)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H14F12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)


![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)



